

# Unraveling the Crystalline Architecture of Barium Tartrate: A Technical Guide

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## Compound of Interest

Compound Name: Barium tartrate

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This technical guide provides a comprehensive analysis of the crystal structure of **barium tartrate** ( $\text{BaC}_4\text{H}_4\text{O}_6$ ), offering valuable insights for researchers, scientists, and professionals in drug development. The document synthesizes crystallographic data, details experimental protocols for crystal synthesis and analysis, and presents visualizations of the experimental workflow.

## Crystal Structure and Properties

**Barium tartrate** crystallizes in the orthorhombic system, a fact confirmed through extensive X-ray diffraction (XRD) studies.[1][2] The specific crystallographic parameters for barium L-tartrate have been determined with high precision, providing a foundational understanding of its three-dimensional atomic arrangement.

The crystal structure of barium L-tartrate is characterized by a network of  $\text{BaO}_9$  polyhedra, where each barium atom is coordinated with nine oxygen atoms.[3] These polyhedra are linked with the tartrate molecules ( $\text{C}_4\text{H}_4\text{O}_6^{2-}$ ), creating a stable, three-dimensional framework.[4] Notably, unlike other alkaline earth tartrates such as those of calcium and strontium, the crystal structure of **barium tartrate** does not incorporate water molecules.[3] The stability of this structure is further enhanced by zig-zag hydrogen-bonded chains along the a- and c-axes, formed by  $\text{O}-\text{H}\cdots\text{O}$  and  $\text{C}-\text{H}\cdots\text{O}$  interactions between adjacent tartrate molecules.[3]

The following table summarizes the key crystallographic data for barium L-tartrate, as determined by single-crystal X-ray diffraction at room temperature.[3]

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Lattice Parameters	
a	8.3986(2) Å
b	9.0370(3) Å
c	8.1924(3) Å
α, β, γ	90°
Unit Cell Volume	621.51(3) Å <sup>3</sup>
Z (formula units per unit cell)	4
Final R-factor	1.90%

## Experimental Protocols

The synthesis and analysis of **barium tartrate** crystals involve precise experimental procedures. The most commonly employed method for growing high-quality single crystals is the gel growth technique.

### Crystal Synthesis: Single Diffusion Gel Growth

The single diffusion gel growth method is a widely used and effective technique for producing pure and well-defined crystals of **barium tartrate** at ambient temperatures.[5][6][7] This method relies on the controlled diffusion of reactants through a gel medium, which prevents rapid precipitation and allows for the slow formation of crystalline structures.

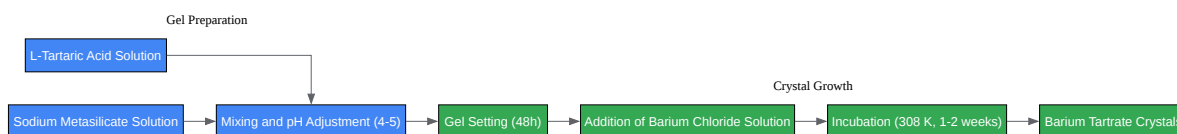
Materials and Reagents:

- Sodium metasilicate (Na<sub>2</sub>SiO<sub>3</sub>)

- L-tartaric acid ( $C_4H_6O_6$ )
- Barium chloride ( $BaCl_2$ )
- Distilled water
- Glass test tubes (e.g., 25 cm length, 2.5 cm diameter)

#### Procedure:

- **Gel Preparation:** A solution of sodium metasilicate (e.g., 1 M) is mixed with a solution of L-tartaric acid (e.g., 1 M). The pH of the mixture is carefully adjusted to a range of 4-5 to facilitate the setting of the silica gel.[4]
- **Gel Setting:** The mixture is poured into test tubes, covered, and left undisturbed at room temperature for approximately 48 hours to allow the gel to set completely.[4]
- **Reactant Addition:** A solution of barium chloride (e.g., 1 M) is carefully layered on top of the set gel.[4]
- **Crystal Growth:** The test tubes are stored at a constant temperature (e.g., 308 K) and left undisturbed.[3][4] Barium ions from the top layer diffuse into the gel, reacting with the tartrate ions to form **barium tartrate**. Nucleation begins at the gel interface, and well-formed crystals typically grow over a period of one to two weeks.[4]



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## Barium Tartrate Crystal Synthesis Workflow

## Structural Analysis: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Instrumentation:

- A four-circle X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector.

Procedure:

- **Crystal Mounting:** A suitable single crystal of **barium tartrate** is carefully selected and mounted on a goniometer head.
- **Data Collection:** The crystal is exposed to the X-ray beam, and diffraction data are collected over a range of orientations.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to achieve the best fit with the experimental data.[\[3\]](#)

## Further Characterization Techniques

Beyond X-ray diffraction, several other analytical techniques are employed to provide a more complete understanding of **barium tartrate**'s properties.

### Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystalline nature of the bulk material and to identify the crystalline phase. The diffraction pattern of the powdered sample is compared with standard diffraction data.

### Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is utilized to identify the functional groups present in the **barium tartrate** molecule. The vibrational modes of the carboxyl and hydroxyl groups of the tartrate anion, as

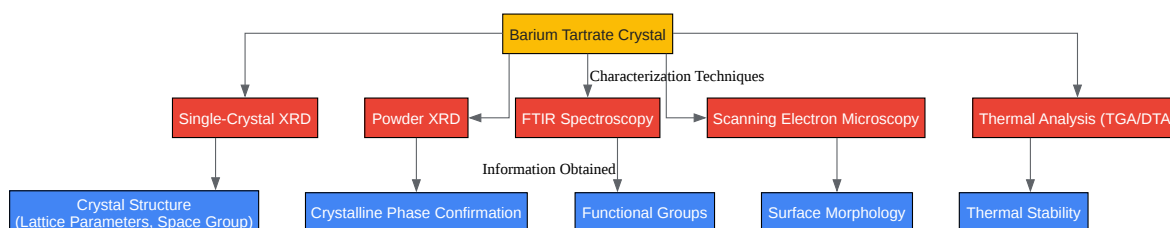
well as the metal-oxygen bonds, can be observed in the infrared spectrum, confirming the compound's formation.[6]

## Scanning Electron Microscopy (SEM)

SEM provides insights into the surface morphology and habit of the grown crystals. This technique reveals the external shape of the crystals, which can be influenced by the growth conditions.[6]

## Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of **barium tartrate**. These analyses reveal the temperature ranges at which the compound undergoes changes, such as dehydration or decomposition.[3]



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### Characterization Workflow for **Barium Tartrate**

## Conclusion

The detailed analysis of **barium tartrate**'s crystal structure, facilitated by techniques such as single-crystal X-ray diffraction, provides a solid foundation for understanding its physicochemical properties. The experimental protocols outlined in this guide offer a clear path for the synthesis and characterization of this compound. This in-depth knowledge is crucial for

its potential applications in various scientific and industrial fields, including as a precursor in the synthesis of advanced materials and in the development of novel pharmaceutical formulations. The data and methodologies presented herein serve as a valuable resource for researchers and professionals working in these areas.

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